(3R,5R)-1,3,5-tris[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-4-hydroxycyclohexane-1-carboxylic acid
Description
Properties
Molecular Formula |
C34H30O15 |
|---|---|
Molecular Weight |
678.6 g/mol |
IUPAC Name |
(3R,5R)-1,3,5-tris[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-4-hydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C34H30O15/c35-21-7-1-18(13-24(21)38)4-10-29(41)47-27-16-34(33(45)46,49-31(43)12-6-20-3-9-23(37)26(40)15-20)17-28(32(27)44)48-30(42)11-5-19-2-8-22(36)25(39)14-19/h1-15,27-28,32,35-40,44H,16-17H2,(H,45,46)/t27-,28-,32?,34?/m1/s1 |
InChI Key |
MSKVJEAKVWAQTA-QTLOJIOFSA-N |
Isomeric SMILES |
C1[C@H](C([C@@H](CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O |
Origin of Product |
United States |
Preparation Methods
Preparation of the Cyclohexane Core
The core structure, a cyclohexane-1-carboxylic acid derivative, is typically synthesized via cyclization reactions starting from suitable precursors such as cyclohexanone or cyclohexanol derivatives. These precursors undergo oxidation and functionalization to introduce the hydroxyl and carboxylic acid groups at specific positions.
Esterification with Phenolic Acids
The phenolic acids, such as caffeic acid derivatives or galloyl groups , are esterified onto the cyclohexane core through Fischer esterification or DCC (dicyclohexylcarbodiimide)-mediated coupling . The process involves:
- Activation of the carboxylic acid groups with coupling agents like DCC or EDC (ethyl(dimethylaminopropyl)carbodiimide).
- Reaction with phenolic hydroxyl groups under controlled conditions (e.g., reflux in anhydrous solvents such as dichloromethane or pyridine).
Cyclohexane-1-carboxylic acid + phenolic acid (e.g., caffeic acid) + DCC + DMAP → Esterified product
Selective Protection and Deprotection
Given the multiple hydroxyl groups on phenolic acids, protecting groups such as benzyl or tert-butyldimethylsilyl (TBDMS) are employed to prevent undesired side reactions. After esterification, deprotection yields the target compound.
Enzymatic Esterification
Recent advances favor biocatalytic methods for synthesizing such complex esters, especially for preserving stereochemistry and achieving regioselectivity.
Lipase-Catalyzed Esterification
Lipases are used to catalyze ester formation between cyclohexane derivatives bearing free hydroxyl groups and phenolic acids in organic solvents or aqueous media. This method offers high stereoselectivity and mild reaction conditions.
- Procedure:
- Dissolve the cyclohexane-1-carboxylic acid derivative and phenolic acid in a suitable solvent (e.g., tert-butanol).
- Add immobilized lipase (e.g., Candida antarctica lipase B).
- Maintain at optimal temperature (~30°C) with agitation.
- Monitor reaction progress via TLC or HPLC.
- Purify via chromatography.
Advantages:
- High regio-
Chemical Reactions Analysis
Types of Reactions
(3R,5R)-1,3,5-tris[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-4-hydroxycyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
(3R,5R)-1,3,5-tris[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-4-hydroxycyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (3R,5R)-1,3,5-tris[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-4-hydroxycyclohexane-1-carboxylic acid involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular pathways and molecular interactions. The phenyl groups may interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Molecular Differences
The compound’s structural uniqueness lies in its three caffeoyl substituents and a hydroxylated cyclohexane backbone. Below is a comparative analysis with key analogs:
*Estimated based on additive contributions from related compounds .
Pharmacological and Functional Differences
- Antioxidant Capacity: Compounds with multiple caffeoyl groups exhibit enhanced radical scavenging activity due to increased phenolic hydroxyl groups. The target compound’s three caffeoyl moieties likely confer superior antioxidant properties compared to mono- or di-substituted analogs .
- Metabolic Stability : Derivatives with fewer caffeoyl groups (e.g., CGA) are more rapidly metabolized in vivo, whereas bulkier analogs like the target compound may show prolonged bioavailability .
- Antimicrobial Activity : Di-O-caffeoylquinic acids demonstrate broad-spectrum antimicrobial effects, suggesting that the target compound’s additional caffeoyl group could amplify this activity .
Biological Activity
(3R,5R)-1,3,5-tris[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-4-hydroxycyclohexane-1-carboxylic acid, also known as 3,4,5-tricaffeoylquinic acid (TCQA), is a polyphenolic compound derived from various plant sources. It has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory, antioxidant, and anticancer properties.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 678.59 g/mol. Its structure features three caffeoyl groups attached to a cyclohexane ring, contributing to its stability and biological activity. TCQA is soluble in water and various organic solvents but insoluble in non-polar solvents like ether and benzene .
Antioxidant Activity
TCQA exhibits significant antioxidant properties. Research indicates that it can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This activity is attributed to the presence of multiple hydroxyl groups that can donate electrons to neutralize free radicals .
Anti-inflammatory Effects
Numerous studies have shown that TCQA possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This mechanism suggests its potential use in treating inflammatory diseases .
Anticancer Potential
Recent investigations have highlighted the anticancer effects of TCQA on various cancer cell lines. It induces apoptosis (programmed cell death) in cancer cells through the activation of caspases and modulation of apoptotic pathways. For instance, studies demonstrated that TCQA significantly inhibited the proliferation of breast cancer cells by inducing cell cycle arrest at the G0/G1 phase .
Study 1: Antioxidant Capacity
A study conducted by Zhang et al. (2020) assessed the antioxidant capacity of TCQA using DPPH and ABTS assays. The results showed that TCQA had a higher scavenging ability compared to other phenolic compounds, indicating its strong potential as a natural antioxidant .
Study 2: Anti-inflammatory Mechanism
In a study published in the Journal of Medicinal Food (2023), researchers investigated the anti-inflammatory effects of TCQA on lipopolysaccharide (LPS)-induced RAW264.7 macrophages. The findings revealed that TCQA significantly reduced nitric oxide production and downregulated the expression of COX-2 and iNOS, key enzymes involved in inflammation .
Study 3: Cancer Cell Inhibition
A recent article published in Frontiers in Pharmacology (2024) explored the anticancer properties of TCQA against human colorectal cancer cells. The study found that TCQA treatment led to a dose-dependent decrease in cell viability and increased apoptosis markers such as cleaved PARP and Bax expression .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic strategies for this compound?
Synthesis involves sequential esterification of the cyclohexane-1-carboxylic acid core with three caffeoyl (3,4-dihydroxyphenylprop-2-enoyl) groups. Key steps include:
- Protection of phenolic -OH groups (e.g., acetyl or benzyl protection) to prevent oxidation during coupling .
- Use of coupling agents like DCC/DMAP or EDCI/HOBt for ester bond formation .
- Final deprotection under mild acidic or basic conditions (e.g., TFA for acetyl groups) .
- Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity .
Q. How is structural confirmation achieved for this compound?
A multi-technique approach is essential:
- NMR (1D/2D): Assign stereochemistry using - COSY, HSQC, and NOESY (e.g., cyclohexane ring protons at δ 3.8–4.5 ppm; caffeoyl olefinic protons at δ 6.2–7.5 ppm) .
- X-ray crystallography: Resolve absolute configuration, as seen in related cyclohexane derivatives with caffeoyl substituents .
- HRMS: Confirm molecular weight (expected [M-H]⁻ at m/z 727.18 for C₃₆H₃₂O₁₈) .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Antioxidant activity: DPPH/ABTS radical scavenging assays (IC₅₀ comparison with Trolox) .
- Enzyme inhibition: Fluorescence-based kinase assays for PI3K/Akt/mTOR targets (IC₅₀ reported at ~5–10 µM in related compounds) .
- Cellular uptake: LC-MS quantification in cell lysates after incubation (e.g., HepG2 or SH-SY5Y cells) .
Advanced Research Questions
Q. How can molecular docking elucidate its mechanism of action?
- Target selection: Prioritize PI3Kγ or Akt1 based on structural homology to gallotannins .
- Docking workflow:
Prepare ligand (optimize geometry via DFT at B3LYP/6-31G* level) .
Use AutoDock Vina with PI3Kγ crystal structure (PDB: 1E7U) .
Validate poses with MD simulations (GROMACS, 100 ns) to assess binding stability .
Q. How to address contradictory bioactivity data across studies?
- Methodological audit: Compare assay conditions (e.g., DMSO concentration, cell viability thresholds) .
- Orthogonal validation:
- Use SPR to measure binding kinetics (KD) for PI3Kγ .
- Perform RNA-seq to confirm downstream pathway modulation (e.g., mTORC1 targets) .
Q. What strategies optimize bioavailability for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
